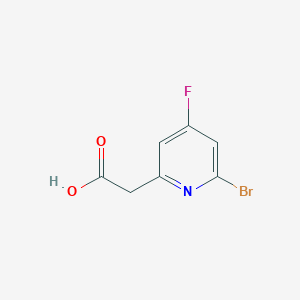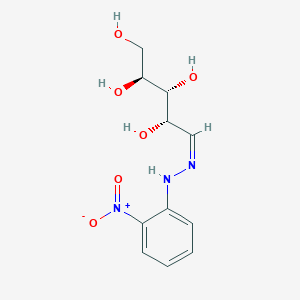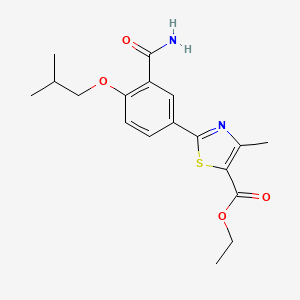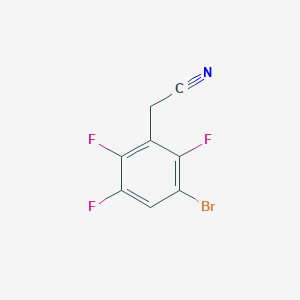
3-Bromo-2,5,6-trifluorophenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,5,6-trifluorophenylacetonitrile is an organic compound with the molecular formula C8H3BrF3N It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with bromine and three fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5,6-trifluorophenylacetonitrile typically involves the bromination and fluorination of phenylacetonitrile. One common method is the bromination of 2,5,6-trifluorophenylacetonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,5,6-trifluorophenylacetonitrile undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic substitution: Substituted phenylacetonitriles with various functional groups.
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines or other reduced derivatives.
Scientific Research Applications
3-Bromo-2,5,6-trifluorophenylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2,5,6-trifluorophenylacetonitrile depends on its specific application and the molecular targets involved. In general, the compound may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological and chemical behavior.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2,5,6-trifluorophenylacetic acid
- 3-Bromo-2,5,6-trifluorobenzonitrile
- 3-Bromo-2,5,6-trifluorophenylmethanol
Uniqueness
3-Bromo-2,5,6-trifluorophenylacetonitrile is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The combination of bromine and multiple fluorine atoms can enhance the compound’s stability, reactivity, and potential interactions with other molecules, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H3BrF3N |
|---|---|
Molecular Weight |
250.01 g/mol |
IUPAC Name |
2-(3-bromo-2,5,6-trifluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H3BrF3N/c9-5-3-6(10)8(12)4(1-2-13)7(5)11/h3H,1H2 |
InChI Key |
KNOKJGTWIZKMJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)CC#N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(14bRS)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine Maleate](/img/structure/B13440033.png)
![1-[2,3-Bis-O-(2,2-dimethyl-1-oxopropyl)-5-O-[(4-methylphenyl)sulfonyl]-alpha-D-arabinofuranosyl]-2-nitro-1H-imidazole](/img/structure/B13440037.png)
![5-Chloro-8-iodo-1,8a-dihydroimidazo[1,2-a]pyridine](/img/structure/B13440052.png)

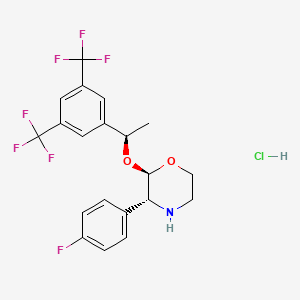
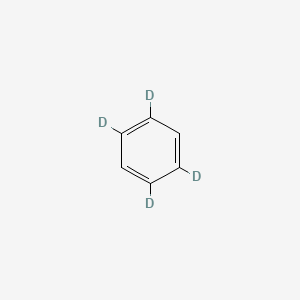
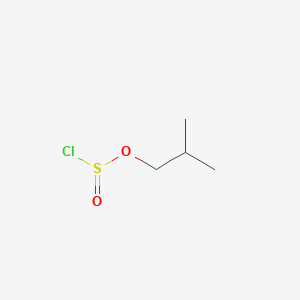
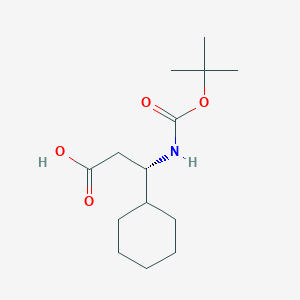

![(1R)-1-[(2R)-2-(2,4-difluorophenyl)-2-oxiranyl]ethanol](/img/structure/B13440096.png)
